molecular formula C13H14N4O3S2 B2681581 N-(furan-2-ylmethyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide CAS No. 497063-75-9

N-(furan-2-ylmethyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide

Cat. No. B2681581
M. Wt: 338.4
InChI Key: ZWGWMFOVKICERY-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can give insights into the compound’s properties and reactivity.



Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with its own reactants, reagents, and conditions.



Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s 3D structure, the types of bonds present, and the compound’s molecular weight.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include reactions where the compound is a reactant (what other compounds can it be converted into?) or a product (how can it be synthesized?).



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions.


Scientific Research Applications

Antimicrobial and Antitubercular Applications

Compounds with structural similarities to N-(furan-2-ylmethyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide have been synthesized and analyzed for their in vitro antimicrobial activity against a variety of bacterial and fungal strains such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Additionally, some of these compounds exhibited antitubercular activity, highlighting their potential as therapeutic agents against tuberculosis. The effectiveness of these compounds tends to depend on the type of substituent present on the aryl ring of the oxadiazole moiety as well as the presence of thiophene, pyridine, and furan at benzothiazepines and benzodiazepines (P. Navin et al., 2017).

Anticancer Potential

Research into the anticancer effects of compounds related to N-(furan-2-ylmethyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide has revealed promising cytotoxic effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines. These effects are partially attributed to the compounds' ability to inhibit matrix metalloproteinases (MMPs), which play a significant role in tumor progression. Certain compounds in this category demonstrated potential for lung adenocarcinoma and glioma treatment through significant MMP-9 inhibition (A. Özdemir et al., 2017).

CNS Activity

Derivatives structurally related to N-(furan-2-ylmethyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide have been investigated for their central nervous system (CNS) activity. Some of these compounds displayed marked antidepressant and anxiolytic properties, comparable in efficiency to reference drugs like Imipramine and Diazepam. This suggests the potential use of such compounds in the treatment of CNS disorders (F. Clerici et al., 2001).

Antiamoebic Activity

Furan-thiazolidinone hybrids, which share structural motifs with N-(furan-2-ylmethyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide, have shown significant antiamoebic activity. Notably, certain compounds within this series exhibited remarkable activity against Entamoeba histolytica, an amoebic parasite responsible for amoebiasis. This activity was further corroborated by molecular docking studies, indicating these compounds as potential antiamoebic agents (Mohammad Fawad Ansari et al., 2016).

Safety And Hazards

This involves understanding the risks associated with handling the compound. This could include toxicity information, flammability, and what precautions need to be taken when handling it.


Future Directions

Future directions could involve potential applications of the compound, or new reactions it could be used in. This often involves a degree of speculation and depends on the current state of research in the field.


I hope this general outline is helpful. If you have a specific question about any of these topics, feel free to ask! I’m here to help. 😊


properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S2/c18-10-4-1-5-17-12(15-10)22-13(16-17)21-8-11(19)14-7-9-3-2-6-20-9/h2-3,6H,1,4-5,7-8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGWMFOVKICERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C2N(C1)N=C(S2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide

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